molecular formula C12H21NO B7558237 N-cyclopentylcyclohexanecarboxamide

N-cyclopentylcyclohexanecarboxamide

Cat. No. B7558237
M. Wt: 195.30 g/mol
InChI Key: ATYMNKZNPVXLCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentylcyclohexanecarboxamide (CPCCOEt) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. CPCCOEt is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is involved in various physiological processes such as synaptic plasticity, learning, and memory.

Mechanism of Action

N-cyclopentylcyclohexanecarboxamide acts as a selective antagonist of mGluR1 by binding to the receptor and preventing the activation of downstream signaling pathways. mGluR1 is a G protein-coupled receptor that is coupled to the phospholipase C (PLC) signaling pathway. Activation of mGluR1 leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn activate the protein kinase C (PKC) pathway. N-cyclopentylcyclohexanecarboxamide blocks the activation of mGluR1 by preventing the binding of glutamate to the receptor, thereby inhibiting the downstream signaling pathways.
Biochemical and Physiological Effects
N-cyclopentylcyclohexanecarboxamide has been shown to have various biochemical and physiological effects in animal models. For example, N-cyclopentylcyclohexanecarboxamide has been shown to reduce pain perception in rats and mice, suggesting that mGluR1 plays a role in pain processing. N-cyclopentylcyclohexanecarboxamide has also been shown to reduce anxiety-like behavior in mice, suggesting that mGluR1 may be involved in anxiety disorders. In addition, N-cyclopentylcyclohexanecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's, suggesting that mGluR1 may be a potential target for the treatment of these diseases.

Advantages and Limitations for Lab Experiments

N-cyclopentylcyclohexanecarboxamide has several advantages for lab experiments. First, N-cyclopentylcyclohexanecarboxamide is a selective antagonist of mGluR1, which allows for the specific investigation of the role of this receptor in various physiological and pathological conditions. Second, N-cyclopentylcyclohexanecarboxamide is relatively stable and can be easily synthesized in the lab. However, there are also some limitations to the use of N-cyclopentylcyclohexanecarboxamide in lab experiments. For example, N-cyclopentylcyclohexanecarboxamide has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental conditions. In addition, N-cyclopentylcyclohexanecarboxamide may have off-target effects on other receptors or signaling pathways, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-cyclopentylcyclohexanecarboxamide in neuroscience research. First, N-cyclopentylcyclohexanecarboxamide may be used to investigate the role of mGluR1 in other physiological processes such as circadian rhythm, addiction, and social behavior. Second, N-cyclopentylcyclohexanecarboxamide may be used to investigate the role of mGluR1 in other neurodegenerative diseases such as Huntington's and amyotrophic lateral sclerosis (ALS). Third, N-cyclopentylcyclohexanecarboxamide may be used in combination with other drugs or therapies to enhance its effectiveness in treating neurological disorders. Overall, N-cyclopentylcyclohexanecarboxamide has significant potential for further research and development in the field of neuroscience.

Synthesis Methods

The synthesis of N-cyclopentylcyclohexanecarboxamide involves the reaction of cyclopentylmagnesium bromide with cyclohexanecarboxylic acid, followed by the addition of ethyl chloroformate. The resulting product is then purified using column chromatography to obtain N-cyclopentylcyclohexanecarboxamide as a white solid. The yield of this synthesis method is around 50%, and the purity of the final product can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-cyclopentylcyclohexanecarboxamide has been extensively used in neuroscience research to investigate the role of mGluR1 in various physiological and pathological conditions. For example, N-cyclopentylcyclohexanecarboxamide has been used to study the involvement of mGluR1 in pain perception, anxiety, and depression. N-cyclopentylcyclohexanecarboxamide has also been used to investigate the role of mGluR1 in neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-cyclopentylcyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c14-12(10-6-2-1-3-7-10)13-11-8-4-5-9-11/h10-11H,1-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYMNKZNPVXLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentylcyclohexanecarboxamide

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